molecular formula C10H7F2N5O4S B11793749 4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid

4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid

Cat. No.: B11793749
M. Wt: 331.26 g/mol
InChI Key: NMRDIMUBUCXESD-UHFFFAOYSA-N
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Description

4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a nitrobenzoic acid moiety, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethyl group and the nitrobenzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring and nitrobenzoic acid moiety can bind to enzymes or receptors, modulating their activity. The difluoromethyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methylamino-2’,7’-difluorofluorescein: A related compound used in fluorescence-based assays.

    4-Amino-5-(trifluoromethyl)-1,2,4-triazole: Shares the triazole ring and fluorinated group but differs in other substituents.

Uniqueness

4-((4-Amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoic acid is unique due to its combination of a triazole ring, nitrobenzoic acid moiety, and difluoromethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H7F2N5O4S

Molecular Weight

331.26 g/mol

IUPAC Name

4-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzoic acid

InChI

InChI=1S/C10H7F2N5O4S/c11-7(12)8-14-15-10(16(8)13)22-6-2-1-4(9(18)19)3-5(6)17(20)21/h1-3,7H,13H2,(H,18,19)

InChI Key

NMRDIMUBUCXESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC2=NN=C(N2N)C(F)F

Origin of Product

United States

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